2-ethoxy-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide
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Overview
Description
2-ethoxy-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide is an organic compound that belongs to the class of naphthamides This compound is characterized by the presence of a naphthalene ring system, an ethoxy group, a hydroxy group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide typically involves the following steps:
Formation of the Naphthamide Core: The naphthalene ring system is functionalized to introduce the amide group. This can be achieved through the reaction of 1-naphthoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an ethyl halide reacts with a hydroxy-substituted naphthamide.
Attachment of the Hydroxy-Substituted Phenyl Group: The hydroxy-substituted phenyl group is introduced through a Friedel-Crafts acylation reaction, followed by reduction to yield the desired hydroxyethyl group.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted naphthamides.
Scientific Research Applications
2-ethoxy-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The hydroxy group can form hydrogen bonds, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-(2-hydroxy-2-phenylethyl)-1-naphthamide: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
2-ethoxy-N-(2-hydroxy-2-(4-methylphenyl)ethyl)-1-naphthamide: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity.
Uniqueness
2-ethoxy-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This enhances its potential interactions with biological targets and its stability under various conditions.
Properties
IUPAC Name |
2-ethoxy-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO3/c1-2-29-19-12-9-14-5-3-4-6-17(14)20(19)21(28)26-13-18(27)15-7-10-16(11-8-15)22(23,24)25/h3-12,18,27H,2,13H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOOBMGUNFPFSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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